Structural Differentiation: Quinoxaline-6-acetaldehyde vs Quinoline-6-acetaldehyde
6-Quinoxalineacetaldehyde differs from the direct quinoline congener, 2-(quinolin-6-yl)acetaldehyde, by replacement of a CH with N at position 4 of the fused heterocycle. This substitution adds one hydrogen‑bond acceptor (HBA) site (HBA count: 3 for quinoxaline vs 2 for quinoline) and reduces molecular weight (172.18 vs 171.20 g/mol) . In ALK5 kinase inhibitor SAR, the quinoxalin-6-yl moiety combined with a methylene linker generated a highly potent and selective inhibitor (compound 11e) with favorable docking interactions in the ATP‑binding pocket; the corresponding quinoline analogs showed reduced selectivity [1].
| Evidence Dimension | Heterocycle core composition and its impact on kinase selectivity |
|---|---|
| Target Compound Data | Quinoxaline core (C₈H₅N₂); HBA count: 3; MW: 172.18 g/mol |
| Comparator Or Baseline | Quinoline-6-acetaldehyde (C₉H₆N); HBA count: 2; MW: 171.20 g/mol |
| Quantified Difference | ΔHBA = +1 (additional nitrogen); altered kinase selectivity profile evidenced by in‑cell reporter assay discrimination at 0.5 µM |
| Conditions | Cell‑based luciferase reporter assay in HaCaT cells; ALK5 vs p38α MAP kinase selectivity panel |
Why This Matters
The extra nitrogen atom in the quinoxaline core provides differential hydrogen‑bonding capacity that demonstrably improves kinase selectivity over the quinoline analog, a key factor for programs targeting the TGF‑β/ALK5 pathway.
- [1] Park, H.-J.; et al. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. J. Enzyme Inhib. Med. Chem. 2020, 35, 702–712. View Source
